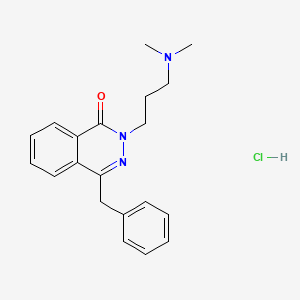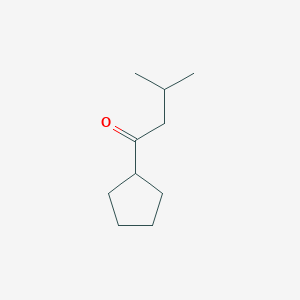
1-Cyclopentyl-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-methylbutan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentyl group attached to a butanone backbone
Preparation Methods
The synthesis of 1-Cyclopentyl-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 3-methylbutan-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and reduce production costs. For example, the use of heterogeneous catalysts and continuous flow reactors can enhance the scalability and sustainability of the synthesis process.
Chemical Reactions Analysis
1-Cyclopentyl-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted cycloalkanes.
Scientific Research Applications
1-Cyclopentyl-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical or material applications.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways involving cycloalkane derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It serves as an intermediate in the production of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentyl-3-methylbutan-1-one can be compared with other similar compounds, such as:
Cyclopentylmethanol: Similar in structure but with an alcohol group instead of a ketone.
Cyclopentylacetone: Contains a cyclopentyl group attached to an acetone backbone.
Cyclopentylpropane: A simpler structure with a cyclopentyl group attached to a propane backbone.
The uniqueness of this compound lies in its specific combination of a cyclopentyl group with a butanone backbone, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
6636-81-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclopentyl-3-methylbutan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)7-10(11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
YDMYZSGPMONABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)


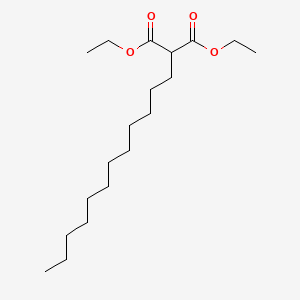
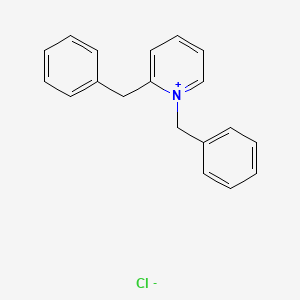



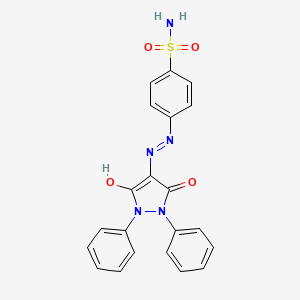

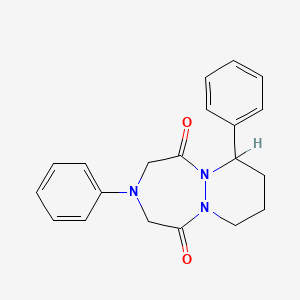
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
